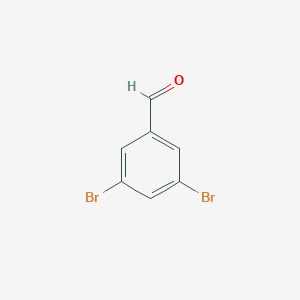

3,5-Dibromobenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDMZIXUGCGKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347485 | |

| Record name | 3,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56990-02-4 | |

| Record name | 3,5-Dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56990-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dibromobenzaldehyde physical and chemical properties

An In-depth Technical Guide to 3,5-Dibromobenzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a key chemical intermediate in the field of organic synthesis, particularly valued by researchers and scientists in drug development. Its disubstituted aromatic ring provides a versatile scaffold for the construction of complex molecules. This technical guide offers a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols to facilitate its use in a laboratory setting.

Core Physical and Chemical Properties

This compound is a white to light beige crystalline solid.[1] It is an air-sensitive compound, necessitating careful handling and storage under an inert atmosphere.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂O | [3] |

| Molecular Weight | 263.91 g/mol | [3] |

| Melting Point | 84-88 °C | [1][4][5][6][7] |

| Boiling Point | 287.2 ± 20.0 °C (Predicted) | [1][2] |

| Density | 1.977 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Appearance | White to light beige powder or crystals | [1][2] |

| Solubility | Insoluble in water; Soluble in DMSO, Ethyl Acetate, Methanol | [2] |

Chemical Properties and Reactivity

This compound is a valuable building block for synthesizing a range of biologically active compounds.[1] Its aldehyde functional group and bromine substituents allow for a variety of chemical transformations. It is a known reactant in several important organic reactions, including:

-

Suzuki-Miyaura cross-coupling reactions [4]

-

Synthesis of blue fluorescent dye derivatives for organic light-emitting diodes (OLEDs)[4]

-

Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts[4]

-

Synthesis of podophyllotoxin (B1678966) mimetic pyridopyrazoles as anticancer agents[4]

-

Allylic alkylation[4]

-

Synthesis of C2-symmetric biphosphine ligands[4]

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | While a detailed spectrum with peak assignments is not readily available in the provided search results, the spectrum is expected to show signals corresponding to the aldehyde proton and the aromatic protons. |

| ¹³C NMR | A 13C NMR spectrum is available, though specific chemical shifts are not detailed in the search results.[8] |

| Infrared (IR) | The IR spectrum would characteristically show a strong absorption for the carbonyl (C=O) stretch of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching and C=C stretching bands are also expected.[9][10][11] |

| Mass Spectrometry | The mass spectrum shows major peaks at m/z 264, 266, and 262, consistent with the isotopic pattern of two bromine atoms.[4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 1,3,5-tribromobenzene (B165230). One method involves a Grignard reaction.[8]

General Protocol:

-

Prepare a Grignard reagent from 1,3,5-tribromobenzene and magnesium in a suitable ether solvent (e.g., THF).

-

React the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF).

-

Work up the reaction mixture with an acidic solution to hydrolyze the intermediate and yield this compound.

-

Purify the product, for instance, by silica (B1680970) gel column chromatography.

Note: A detailed, step-by-step experimental protocol for this specific synthesis was not available in the provided search results.

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis.[7][12]

General Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).[13][14]

-

Add a suitable solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water.[13]

-

Heat the reaction mixture to the appropriate temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[13]

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product by chromatography.

Visualizations

Logical Relationship of Key Properties

Caption: Key properties and relationships of this compound.

Synthetic Utility in Suzuki-Miyaura Cross-Coupling

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

References

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]

- 6. 56990-02-4|this compound|BLD Pharm [bldpharm.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. tcichemicals.com [tcichemicals.com]

- 13. youtube.com [youtube.com]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromobenzaldehyde, a versatile aromatic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its role in the development of novel therapeutic agents and functional materials.

Core Molecular and Physical Properties

This compound is a dibrominated benzaldehyde (B42025) derivative that serves as a crucial building block for synthesizing a wide range of biologically active compounds.[1] Its chemical structure, characterized by a benzaldehyde ring with two bromine substituents at the 3 and 5 positions, makes it an important intermediate for introducing specific functional groups into more complex molecules.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

| Molecular Formula | C₇H₄Br₂O | [2][3][4][5] |

| Molecular Weight | 263.91 g/mol | [3][4][6] |

| CAS Number | 56990-02-4 | [2][4][6] |

| PubChem CID | 622077 | [2][3] |

| InChI Key | ZLDMZIXUGCGKMB-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=C(C=C1Br)Br)C=O | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white or light yellow solid/powder | [1][2][5] |

| Melting Point | 84-88 °C | [1][6] |

| Boiling Point (Predicted) | 287.2 ± 20.0 °C | [1] |

| Density (Predicted) | 1.977 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, Ethyl Acetate, Methanol | [1] |

| Purity | ≥ 99% (GC) | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. One common approach involves the bromination of a suitable benzaldehyde derivative or the formylation of a dibrominated benzene (B151609) ring.

Experimental Protocol 1: Synthesis from 1,3,5-Tribromobenzene (B165230)

A common laboratory-scale synthesis involves the reaction of 1,3,5-tribromobenzene with a Grignard reagent in a solution of N,N-dimethylformamide (DMF), followed by purification to yield this compound as a white solid.[1][7]

Workflow for Synthesis from 1,3,5-Tribromobenzene

Applications in Research and Development

This compound is a key reactant in several important organic reactions, leading to the formation of pharmaceuticals, fluorescent dyes, and other advanced materials.[2]

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, creating biaryl compounds that are scaffolds for many pharmaceutical agents.

Experimental Protocol 2: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving an aromatic bromide like this compound.

-

Reaction Setup : In a reaction vessel, combine the bromo-aromatic compound (1 equivalent), a phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.1 equivalents), and a base like 2 M Na₂CO₃.

-

Solvent Addition : Add a suitable solvent system, for instance, a 4:1 mixture of toluene/dioxane.

-

Degassing : Degas the mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Reaction : Heat the mixture under a nitrogen atmosphere (e.g., at 85 °C) for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture and filter it through celite to remove the catalyst. The filtrate is then separated, and the organic layer is concentrated.

-

Purification : The resulting crude product is purified by silica (B1680970) gel column chromatography to yield the desired biaryl product.

Logical Flow of Suzuki-Miyaura Coupling

Synthesis of Fluorescent Dyes

This compound serves as a precursor for the synthesis of blue fluorescent dye derivatives, which are of interest for applications in organic light-emitting diodes (OLEDs). The synthesis often involves condensation or coupling reactions to build larger conjugated systems.

Experimental Protocol 3: Synthesis of a Chalcone (B49325) Derivative (Illustrative)

While specific protocols for fluorescent dyes from this compound are proprietary, the synthesis of chalcones, which are known fluorophores, illustrates a relevant methodology. This protocol is adapted for a dimethoxy-substituted benzaldehyde.

-

Base Preparation : Prepare a solution of sodium hydroxide (B78521) (1.4 mmol) in water (5 mL).

-

Ketone Solution : In a separate flask, dissolve a substituted acetophenone (B1666503) (e.g., 4'-hydroxyacetophenone, 1.2 mmol) in ethanol (B145695) (20 mL).

-

Reaction Initiation : Add the NaOH solution to the ethanolic solution of the acetophenone and stir at 0°C.

-

Aldehyde Addition : Add this compound (1.2 mmol) to the reaction mixture and continue stirring at a low temperature, gradually allowing it to warm to room temperature.

-

Precipitation : After several hours, acidify the mixture with dilute HCl to precipitate the chalcone product.

-

Purification : Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Development of Anticancer Agents

Derivatives of this compound are investigated for their potential as anticancer agents. These compounds can be synthesized to interact with biological targets and induce apoptosis (programmed cell death) in cancer cells. For example, isoxazole (B147169) and pyrrolobenzodiazepine (PBD) conjugates derived from related structures have shown potent anticancer activity.

Signaling Pathway: Generalized Apoptosis Induction

Anticancer agents derived from this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which execute cell death.

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its utility in robust chemical transformations like the Suzuki-Miyaura coupling makes it indispensable for the synthesis of complex organic molecules. For researchers in drug discovery and materials science, this compound offers a reliable scaffold for creating novel structures with tailored biological and photophysical properties. The experimental protocols and workflows provided herein serve as a foundational guide for the practical application of this compound in a research and development setting.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents [patents.google.com]

- 4. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide on the Solubility of 3,5-Dibromobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 3,5-Dibromobenzaldehyde in various organic solvents. The information compiled herein is intended to support research and development activities where this compound is utilized as a key building block in organic synthesis. This document summarizes available qualitative and quantitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays. The following table summarizes the available qualitative and quantitative solubility data in common organic solvents. It is important to note that precise, experimentally determined quantitative data for this compound across a wide range of organic solvents is not extensively available in the public domain. The data presented has been compiled from various chemical supplier datasheets and databases.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Soluble[1] | Not Specified |

| Ethyl Acetate | Polar Aprotic | 88.11 | 77.1 | Soluble[1] | Not Specified |

| Methanol (B129727) | Polar Protic | 32.04 | 64.7 | Soluble[1] | Not Specified |

| Water | Polar Protic | 18.02 | 100 | Insoluble[1] | Not Specified |

| Chloroform | Nonpolar | 119.38 | 61.2 | Data Not Available | Not Specified |

| Dichloromethane (DCM) | Polar Aprotic | 84.93 | 39.6 | Data Not Available | Not Specified |

| Acetone | Polar Aprotic | 58.08 | 56 | Data Not Available | Not Specified |

| Toluene | Nonpolar | 92.14 | 110.6 | Data Not Available | Not Specified |

| Hexane | Nonpolar | 86.18 | 69 | Data Not Available | Not Specified |

Note on Data for a Structurally Similar Compound:

For the related compound 3,5-Dibromosalicylaldehyde , a quantitative solubility value in methanol has been reported as 25 mg/mL [2]. While this is not the same molecule, this information may provide a useful preliminary estimate for researchers.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., DMSO, Ethyl Acetate, Methanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) or sealed flasks

-

Magnetic stirrer and stir bars or a shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

A calibrated pipette or syringe

-

A fume hood

-

An oven or vacuum oven

-

A desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a magnetic stirrer or a shaker incubator. The time required to reach equilibrium may vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical equilibration time is 24-48 hours.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles. It is critical to record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtrate in a fume hood and allow the solvent to evaporate. Gentle heating or a stream of inert gas (e.g., nitrogen) can be used to accelerate this process, provided that the compound is not volatile under these conditions.

-

Once the bulk of the solvent has evaporated, transfer the evaporation dish to an oven or vacuum oven set to a temperature below the melting point of this compound (Melting Point: 84-88 °C) to remove any residual solvent.

-

-

Drying and Weighing:

-

After drying, place the evaporation dish in a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

-

Once cooled, weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

References

Synthesis of 3,5-Dibromobenzaldehyde from 1,3,5-Tribromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromobenzaldehyde from 1,3,5-tribromobenzene (B165230). This transformation is a key step in the synthesis of various biologically active compounds and functional materials. This document outlines the primary synthetic methodologies, provides detailed experimental protocols, and presents relevant chemical data.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a building block for a wide range of molecules, including pharmaceuticals and materials for organic light-emitting diodes. Its synthesis from the readily available 1,3,5-tribromobenzene is a topic of significant interest. The primary routes for this conversion involve the selective formylation of an organometallic intermediate derived from 1,3,5-tribromobenzene. The two most common and effective methods are:

-

Lithium-Halogen Exchange followed by Formylation: This method involves the reaction of 1,3,5-tribromobenzene with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate an aryllithium species. This intermediate is then quenched with a formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde. This is a widely used technique for the formylation of aryl halides.[1]

-

Grignard Reaction followed by Formylation: This approach entails the formation of a Grignard reagent from 1,3,5-tribromobenzene by reacting it with magnesium metal. The resulting organomagnesium compound is then treated with a formylating agent to introduce the aldehyde functionality. One source suggests a yield of 45% for this method.[2]

This guide will focus on the lithium-halogen exchange pathway, as it is a highly reliable and extensively documented method for such transformations. A detailed experimental protocol for this method is provided below.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound from 1,3,5-tribromobenzene via lithium-halogen exchange is a two-step process occurring in a single pot. The overall reaction is depicted below:

Detailed Experimental Protocol: Lithiation-Formylation

This protocol is a representative procedure based on established methods for lithium-halogen exchange and formylation of aryl bromides.

Materials:

-

1,3,5-Tribromobenzene

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Dry ice/acetone or liquid nitrogen bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet, is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The mixture is stirred under an inert atmosphere until the starting material is fully dissolved.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Starting Material | 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | Colorless solid |

| Product | This compound | C₇H₄Br₂O | 263.92 | White to off-white solid |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ ~9.9 (s, 1H, CHO), ~7.9-8.0 (m, 3H, Ar-H) |

| ¹³C NMR | δ ~190 (CHO), ~138 (C-CHO), ~135 (Ar-CH), ~130 (Ar-CBr), ~125 (Ar-CH)[3] |

| IR (cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1570, 1450 (C=C, aromatic) |

| Mass Spectrometry (m/z) | ~262, 264, 266 (M⁺, isotopic pattern for 2 Br) |

Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent used.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Halogenated Compounds: Brominated aromatic compounds can be irritants and should be handled with care.

Conclusion

The synthesis of this compound from 1,3,5-tribromobenzene is a well-established transformation that is crucial for the preparation of more complex molecules. The lithium-halogen exchange route followed by formylation with DMF offers a reliable and high-yielding method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for the success of this synthesis. The data and protocols provided in this guide are intended to assist researchers in the successful execution of this important chemical transformation.

References

Spectroscopic Profile of 3,5-Dibromobenzaldehyde: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromobenzaldehyde, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.8 | t | 1H | Aromatic proton (para to -CHO) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon (C-CHO) |

| ~137 | Aromatic carbons (C-Br) |

| ~130 | Aromatic carbon (para to -CHO) |

| ~123 | Aromatic carbons (ortho to -CHO) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1570, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~870 | Strong | C-H bend (aromatic, isolated H) |

| ~740 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 262 | ~50 | [M]⁺ (with ²Br⁷⁹) |

| 264 | 100 | [M]⁺ (with ¹Br⁷⁹ and ¹Br⁸¹) |

| 266 | ~50 | [M]⁺ (with ²Br⁸¹) |

| 233/235 | Variable | [M-CHO]⁺ |

| 183/185 | Variable | [M-Br]⁺ |

| 154 | Variable | [M-2Br]⁺ |

| 104 | Variable | [C₇H₄O]⁺ |

| 76 | Variable | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[3]

-

The solution is then transferred into a clean 5 mm NMR tube.[1]

-

The sample is filtered through a small plug of glass wool in a Pasteur pipette if any solid particles are present to avoid magnetic field distortions.[2]

Instrumentation and Data Acquisition:

-

The NMR spectrum is acquired on a spectrometer operating at a specific proton frequency (e.g., 400 or 500 MHz).

-

The sample is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A few milligrams of this compound are ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.[5]

-

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.

-

The sample is then placed in the instrument's sample compartment.

-

The sample spectrum is recorded, and the background is automatically subtracted.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[7][8]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and fragment ions.[9][10]

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[8][10]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][10]

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. webassign.net [webassign.net]

- 5. amherst.edu [amherst.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromobenzaldehyde. This document summarizes predicted quantitative NMR data, outlines a comprehensive experimental protocol for spectral acquisition, and includes visualizations to illustrate the molecular structure and spin system. The information presented is intended to support researchers in the identification, characterization, and quality control of this important chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, utilized in the preparation of a variety of pharmaceutical compounds and other complex molecules. Its rigid aromatic structure and reactive aldehyde functionality make it a versatile reagent. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide provides an in-depth look at the expected ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data from a comprehensive public database was not available at the time of this writing.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (Aldehyde) | ~9.95 | Singlet (s) | - | 1H |

| H-2, H-6 | ~7.90 | Doublet (d) | ~1.5 | 2H |

| H-4 | ~8.05 | Triplet (t) | ~1.5 | 1H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (Aldehyde C=O) | ~190 |

| C-2, C-6 | ~132 |

| C-3, C-5 (C-Br) | ~125 |

| C-4 | ~140 |

| C-ipso (C-CHO) | ~138 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for aromatic aldehydes. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. A deuterium (B1214612) lock should be established on the solvent signal.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is crucial for sharp, symmetrical peaks.

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 8-16

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon environment.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Correct the baseline to be flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Spin System

The following diagrams illustrate the molecular structure of this compound and the expected spin-spin coupling interactions in its ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR spin system for this compound.

Reactivity of the Aldehyde Group in 3,5-Dibromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 3,5-dibromobenzaldehyde. The presence of two bromine atoms in the meta positions significantly influences the electrophilic character of the carbonyl carbon, thereby modulating its reactivity in various organic transformations. This document delves into the electronic effects of the bromine substituents, detailed experimental protocols for key reactions, and quantitative data to offer a thorough understanding for its application in research and drug development.

Electronic Effects of Bromine Substituents

The reactivity of the aldehyde group in this compound is primarily governed by the electronic effects of the two bromine atoms. Bromine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I). However, as a halogen, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) effect. In the meta position, the inductive effect is more dominant than the mesomeric effect.

The Hammett substituent constant (σ) provides a quantitative measure of the electronic influence of a substituent on the reactivity of a functional group attached to a benzene (B151609) ring. For a bromine substituent in the meta position, the Hammett constant (σ_meta) is +0.39.[1][2] Since there are two bromine atoms in the meta positions relative to the aldehyde group, their effects are approximately additive. This results in a significant increase in the partial positive charge on the carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[4][5] However, the strong inductive effect of the two bromine atoms in this compound counteracts this, enhancing its reactivity towards nucleophiles.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a versatile substrate for a variety of organic transformations. This section outlines the key reactions, including nucleophilic addition, oxidation, reduction, and carbon-carbon bond-forming reactions.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of aldehydes.[6][7] The electron-withdrawing nature of the bromine atoms in this compound facilitates the attack of nucleophiles on the carbonyl carbon.

A prime example is the formation of Schiff bases through condensation with primary amines.

General Reaction Scheme: Br₂C₆H₃CHO + R-NH₂ → Br₂C₆H₃CH=N-R + H₂O

The synthesis of tetradentate Schiff base ligands from 2-amino-3,5-dibromobenzaldehyde (B195418) and aliphatic diamines has been reported, demonstrating the reactivity of the aldehyde group in this class of compounds.[8][9]

Reduction to Alcohol

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3,5-dibromophenyl)methanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄).[7]

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This protocol is adapted from general procedures for the reduction of aldehydes.[10][11][12]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3,5-dibromophenyl)methanol.

-

The product can be further purified by recrystallization.

Quantitative Data:

| Reaction | Product | Reagents | Solvent | Yield | Reference |

| Reduction | (3,5-Dibromophenyl)methanol | NaBH₄ | Methanol | High (Expected) | [10][11][12] |

Experimental Workflow for Reduction

Caption: Workflow for the reduction of this compound.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, 3,5-dibromobenzoic acid, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).[9][13][14][15]

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

This protocol is based on general procedures for the oxidation of benzaldehydes.[13][14]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone (B3395972) or a suitable organic solvent

-

Water

-

Sodium bisulfite

-

Concentrated Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

-

Prepare a solution of potassium permanganate (approximately 2.0 eq) in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require cooling.

-

Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Monitor the reaction by TLC.

-

Upon completion, add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the MnO₂.

-

Acidify the mixture with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain crude 3,5-dibromobenzoic acid.

-

The product can be purified by recrystallization.

Quantitative Data:

| Reaction | Product | Reagents | Solvent | Yield | Reference |

| Oxidation | 3,5-Dibromobenzoic Acid | KMnO₄ | Acetone/Water | >90% (Expected) | [14] |

Logical Flow of Oxidation Process

Caption: Logical flow of the oxidation process.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[3][16][17] The increased electrophilicity of this compound makes it a good substrate for this reaction, leading to the formation of 3,5-dibromostilbene derivatives.

Experimental Protocol: Wittig Reaction of this compound

This protocol is adapted from a general procedure for the synthesis of stilbene.[1][18]

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

This compound

-

Dichloromethane

-

50% aqueous Sodium hydroxide (B78521)

-

Water

-

Saturated aqueous Sodium bisulfite

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1.0 eq) and this compound (1.0 eq) in dichloromethane.

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium bisulfite.

-

Wash with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate to obtain the crude product, which will be a mixture of (E)- and (Z)-3,5-dibromostilbene.

-

The product can be purified by column chromatography or recrystallization.

Quantitative Data:

| Reaction | Product | Reagents | Base | Yield | Reference |

| Wittig Reaction | 3,5-Dibromostilbene | Benzyltriphenylphosphonium chloride | NaOH | High (Expected) | [1][18] |

Wittig Reaction Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. asianpubs.org [asianpubs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. juliethahn.com [juliethahn.com]

- 18. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

A Technical Guide to the Electronic Effects of Bromine Atoms in 3,5-Dibromobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,5-Dibromobenzaldehyde is a key synthetic intermediate whose reactivity and biological interactions are governed by the nuanced electronic landscape of its aromatic ring. This guide provides an in-depth analysis of the electronic effects exerted by the two bromine atoms and the aldehyde group. The bromine atoms, located meta to the carbonyl, act as strong electron-withdrawing groups primarily through their inductive effect, which deactivates the aromatic ring. The aldehyde functionality further deactivates the ring through both inductive and resonance effects. Understanding these combined effects is critical for predicting the molecule's behavior in chemical synthesis, its spectroscopic characteristics, and its potential interactions in biological systems, making it a subject of interest for drug design and materials science.

Introduction to Electronic Effects

The chemical reactivity and physical properties of an aromatic compound are profoundly influenced by its substituents. These influences are broadly categorized into two primary electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms.[1] Electronegative atoms, like halogens, pull electron density away from the ring, exerting a negative inductive (-I) effect. This effect weakens with distance.

-

Resonance Effect (-R / +R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of conjugated molecules.[1] It involves the delocalization of lone pairs or π-electrons across the aromatic ring. Substituents with lone pairs, such as bromine, can donate electron density to the ring (+R effect), while groups with π-bonds to electronegative atoms, like an aldehyde, can withdraw electron density (-R effect).

In halogens, these two effects are in opposition. While they donate electron density via resonance, their strong electronegativity results in a powerful inductive withdrawal. For bromine, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the aromatic ring toward electrophilic substitution.[2][3]

Analysis of Substituents in this compound

The electronic character of the this compound ring is determined by the cumulative effects of its three substituents: two bromine atoms and one aldehyde group.

-

Bromine Atoms (at C3 and C5):

-

Inductive Effect (-I): As bromine is significantly more electronegative than carbon, both bromine atoms strongly withdraw electron density from the aromatic ring through the C-Br sigma bonds.

-

Resonance Effect (+R): Each bromine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring.[4] However, this resonance donation is relatively weak due to the poor orbital overlap between the carbon 2p and bromine 4p orbitals.[2] The net result is that the strong -I effect dominates, making bromine an electron-withdrawing group and a ring deactivator.

-

-

Aldehyde Group (-CHO at C1):

-

Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density from the aldehydic carbon and, by extension, from the aromatic ring.

-

Resonance Effect (-R): The carbonyl group can withdraw π-electron density from the aromatic ring through resonance, delocalizing it onto the oxygen atom.[5][6] This effect is particularly strong at the ortho and para positions.

-

The diagram below illustrates the interplay of these electronic effects on the benzaldehyde (B42025) core.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using Hammett constants and analyzed through various spectroscopic techniques.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the electronic effect of a substituent based on the ionization of substituted benzoic acids.[7] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. For the bromine atoms in this compound, which are meta to the principal functional group (aldehyde), the σ_meta value is most relevant.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Bromine (-Br) | meta | +0.40[8] | Electron-withdrawing |

| Bromine (-Br) | para | +0.23[8] | Electron-withdrawing |

| Aldehyde (-CHO) | meta | +0.35 | Electron-withdrawing |

| Aldehyde (-CHO) | para | +0.42 | Electron-withdrawing |

Note: Aldehyde constants are provided for contexts where the benzaldehyde moiety is itself a substituent.

The positive σ_meta value for bromine (+0.40) confirms its strong electron-withdrawing character when positioned meta, an effect dominated by induction.[8] With two such groups on the ring, the electron density is significantly reduced.

Spectroscopic Data

Spectroscopy provides direct experimental evidence of the electronic environment within a molecule. While a complete, authenticated dataset for this compound is not publicly available without restriction, the expected values can be inferred from spectral databases and related compounds.[1][3]

| Technique | Region / Type | Expected Observation | Interpretation |

| ¹H NMR | Aldehydic Proton (CHO) | δ ≈ 9.9 - 10.1 ppm | Deshielded due to the anisotropy of the carbonyl and electron withdrawal. |

| Aromatic Protons | δ ≈ 7.8 - 8.2 ppm | Deshielded environment due to the cumulative -I effects of Br and -R/-I effects of CHO. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 190 - 193 ppm | Highly deshielded, characteristic of aromatic aldehydes.[9] |

| Aromatic Carbons (C-Br) | δ ≈ 120 - 125 ppm | Shielded relative to other ring carbons due to halogen effects, but still in the aromatic region. | |

| Aromatic Carbons (C-H, C-CHO) | δ ≈ 130 - 140 ppm | Variably deshielded based on proximity to withdrawing groups. | |

| FT-IR | C=O Stretch | ν ≈ 1690 - 1710 cm⁻¹ | Strong absorption. Position indicates conjugation with the aromatic ring. |

| C-Br Stretch | ν ≈ 500 - 650 cm⁻¹ | Characteristic absorption in the fingerprint region. | |

| UV-Vis | π → π* transitions | λ_max ≈ 250 - 265 nm | Corresponds to electronic transitions within the substituted benzene ring. |

| n → π* transitions | λ_max ≈ 310 - 330 nm | Weaker absorption from the carbonyl group.[10] |

Impact on Chemical Reactivity

The combined electron-withdrawing nature of the two bromine atoms and the aldehyde group renders the aromatic ring of this compound highly electron-deficient. This has several key consequences for its reactivity:

-

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophiles. Any substitution reaction would require harsh conditions and would be directed to the C4 position, which is meta to all three electron-withdrawing groups.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions bearing the bromine atoms (C3 and C5), should a strong nucleophile and suitable conditions be employed.

-

Reactivity of the Aldehyde Group: The electron-withdrawing bromine atoms can influence the reactivity of the carbonyl group. They slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Experimental Protocols

Accurate characterization of electronic effects relies on standardized experimental procedures.

Determination of Hammett Constants (by Titration)

This protocol describes the determination of σ for a substituent on a benzoic acid derivative, the foundational experiment for the Hammett scale.[2][11]

-

Preparation: Prepare a 0.0004 M solution of the substituted benzoic acid in a 70:30 ethanol-water mixture. Prepare a standardized 0.05 M NaOH solution in the same solvent system.

-

Calibration: Calibrate a pH meter using standard buffers (pH 7.00 and 10.00).

-

Titration: Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stirrer. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.25 mL), recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of NaOH added. Determine the equivalence point (V_eq). The pH at half the equivalence volume (V_eq / 2) is equal to the pKa of the acid.

-

Calculation: Calculate σ using the formula: σ = pKa (benzoic acid) - pKa (substituted acid) .

Spectroscopic Analysis Workflow

The following workflow outlines the steps for comprehensive spectroscopic characterization.

6.2.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard 90° pulse, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).[12]

Conclusion and Applications

The electronic properties of this compound are dominated by the potent, additive electron-withdrawing effects of two meta-positioned bromine atoms and the aldehyde group. This results in a highly electron-deficient aromatic ring with distinct reactivity patterns and spectroscopic signatures. For professionals in drug development, this electronic profile is crucial. The molecule's electron-deficient nature can inform its role as a pharmacophore, influence its binding affinity to biological targets through electrostatic interactions, and dictate its metabolic stability. As a synthetic building block, its predictable reactivity allows for its incorporation into more complex molecular scaffolds used in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of these fundamental electronic effects is therefore indispensable for its effective application in research and development.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. web.viu.ca [web.viu.ca]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett substituent constants [stenutz.eu]

- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. web.viu.ca [web.viu.ca]

- 12. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Synthetic Applications of High-Purity 3,5-Dibromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 3,5-Dibromobenzaldehyde, a key building block in organic synthesis. Furthermore, it details its application in the synthesis of bioactive molecules, with a focus on established experimental protocols. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

High-Purity this compound: Commercial Availability and Specifications

This compound is a readily available aromatic aldehyde crucial for the synthesis of a variety of pharmaceutical and material science compounds.[1] Its dibromo substitution pattern allows for selective cross-coupling reactions, making it a versatile intermediate.[2] A number of reputable chemical suppliers offer this reagent in various purities and quantities. Below is a comparative summary of specifications from prominent commercial vendors.

| Supplier | Purity Specification | Analytical Method | Melting Point (°C) | CAS Number |

| Thermo Scientific Chemicals (Acros Organics) | ≥98.0% | GC | 88-92 | 56990-02-4 |

| Thermo Scientific Chemicals | ≥97.5% | GC | - | 56990-02-4[3] |

| Sigma-Aldrich (MilliporeSigma) | Not Specified | Not Specified | 84-88 | 56990-02-4[4] |

| Chem-Impex | ≥99% | GC | Not Specified | 56990-02-4[5] |

| AOBChem | Not Specified | Not Specified | Not Specified | 56990-02-4[6] |

Note: Specifications are subject to change and may vary by batch. Always refer to the supplier's certificate of analysis for the most accurate information.

Applications in Pharmaceutical and Materials Science

This compound serves as a critical intermediate in the synthesis of a diverse range of molecules. Its applications are widespread and include:

-

Pharmaceutical Synthesis: It is a key building block for various pharmaceutical agents, including those with potential anticancer and antibacterial properties.[1] For instance, it is a reactant in the synthesis of podophyllotoxin (B1678966) mimetics with anticancer activity.[4]

-

Organic Synthesis: The compound is widely used in the development of complex organic molecules due to its reactivity in various chemical transformations.[1]

-

Materials Science: It is employed in the production of specialty polymers and liquid crystal materials, where the bromine atoms can enhance properties like thermal stability.[1][2]

-

Cross-Coupling Reactions: The bromine substituents make it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to create biaryl compounds.[4]

Experimental Protocol: Synthesis of Stilbene (B7821643) Derivatives via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. This compound can be effectively employed in this reaction to generate stilbene derivatives, which are a class of compounds with significant biological activities, including antioxidant and anticancer properties.

Objective: To synthesize a 3,5-dibromostilbene derivative from this compound using a Wittig reagent.

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride (or other suitable phosphonium (B103445) salt)

-

A strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Methodology:

The Wittig reaction proceeds in two main stages: the preparation of the phosphorus ylide (Wittig reagent) and the reaction of the ylide with the aldehyde.

Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

-

In a dry, inert atmosphere, suspend the chosen phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent such as THF in a round-bottom flask.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a strong base (e.g., a solution of n-butyllithium in hexanes) to the suspension with vigorous stirring. The appearance of a characteristic color change (often to deep red or orange) indicates the formation of the ylide.

-

Allow the mixture to stir at 0°C for a specified time (typically 30-60 minutes) to ensure complete formation of the ylide.

Part 2: Reaction with this compound

-

Dissolve this compound in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the solution of this compound to the freshly prepared ylide solution at 0°C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

The stereochemistry of the resulting alkene (E- or Z-isomer) is dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis of a stilbene derivative from this compound via the Wittig reaction and a simplified representation of a signaling pathway that can be modulated by such synthesized bioactive molecules.

Caption: Experimental workflow for the synthesis of a stilbene derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

Methodological & Application

Suzuki-Miyaura Cross-Coupling of 3,5-Dibromobenzaldehyde: A Detailed Protocol for the Synthesis of Arylated Benzaldehydes

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become indispensable in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1] 3,5-Dibromobenzaldehyde is a versatile building block, offering two reactive sites for the introduction of aryl substituents, thus providing access to a diverse range of mono- and di-arylated benzaldehyde (B42025) derivatives which are valuable intermediates in various fields of chemical research.

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. It includes tabulated data from representative reactions, a step-by-step experimental procedure, and diagrams illustrating the catalytic cycle and experimental workflow.

Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling with this compound

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various arylboronic acids under specific conditions. This data is intended to provide a comparative overview of expected yields for both mono- and di-arylation products.

| Entry | Arylboronic Acid | Product(s) | Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid (1.1 eq) | 3-Bromo-5-phenylbenzaldehyde | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 12 | 100 | 75 |

| 2 | Phenylboronic acid (2.2 eq) | 3,5-Diphenylbenzaldehyde | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | Toluene/EtOH/H₂O (4:1:1) | 24 | 100 | 85 |

| 3 | 4-Methoxyphenylboronic acid (1.1 eq) | 3-Bromo-5-(4-methoxyphenyl)benzaldehyde | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 12 | 90 | 80 |

| 4 | 4-Methoxyphenylboronic acid (2.2 eq) | 3,5-Bis(4-methoxyphenyl)benzaldehyde | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (4) | Dioxane/H₂O (4:1) | 24 | 90 | 92 |

| 5 | Thiophene-2-boronic acid (2.2 eq) | 3,5-Di(thiophen-2-yl)benzaldehyde | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | DMF/H₂O (5:1) | 18 | 110 | 78 |

Experimental Protocols

This section details the methodologies for performing both selective mono-arylation and di-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

-

Anhydrous and degassed solvents (e.g., Toluene, 1,4-Dioxane, Ethanol, DMF)

-

Deionized water

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

General Procedure for Di-arylation:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 4.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure di-arylated benzaldehyde.

Modifications for Selective Mono-arylation:

To achieve selective mono-arylation, the stoichiometry of the arylboronic acid is critical.

-

Use a slightly sub-stoichiometric amount of the arylboronic acid (0.9-1.1 equivalents).

-

Reduce the amount of base accordingly (e.g., 2.0 equivalents).

-

Careful monitoring of the reaction is essential to stop the reaction once the starting material is consumed to minimize the formation of the di-arylated product.

-

Purification by column chromatography will be necessary to separate the mono-arylated product from the unreacted starting material and the di-arylated byproduct.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of mono- and di-arylated benzaldehydes from this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the arylboronic acid, selective functionalization can be achieved. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the preparation of a wide array of substituted benzaldehyde derivatives.

References

Application Notes and Protocols for the Wittig Reaction of 3,5-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals